

Application Notes and Protocols for Quantitative Analysis of Enzyme Kinetics Using DDAO

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Compound of Interest

Compound Name: DDAO

Cat. No.: B1674557

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Audience: Researchers, scientists, and drug development professionals.

Introduction

7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as **DDAO**, is a versatile fluorophore with applications in the quantitative analysis of enzyme kinetics. **DDAO** itself serves as a fluorescent standard.^{[1][2][3]} The core principle of its use in enzyme assays lies in the enzymatic conversion of a non-fluorescent **DDAO**-derivative into the highly fluorescent **DDAO** product. This conversion allows for the real-time monitoring of enzyme activity, making it a powerful tool for high-throughput screening and detailed kinetic studies.

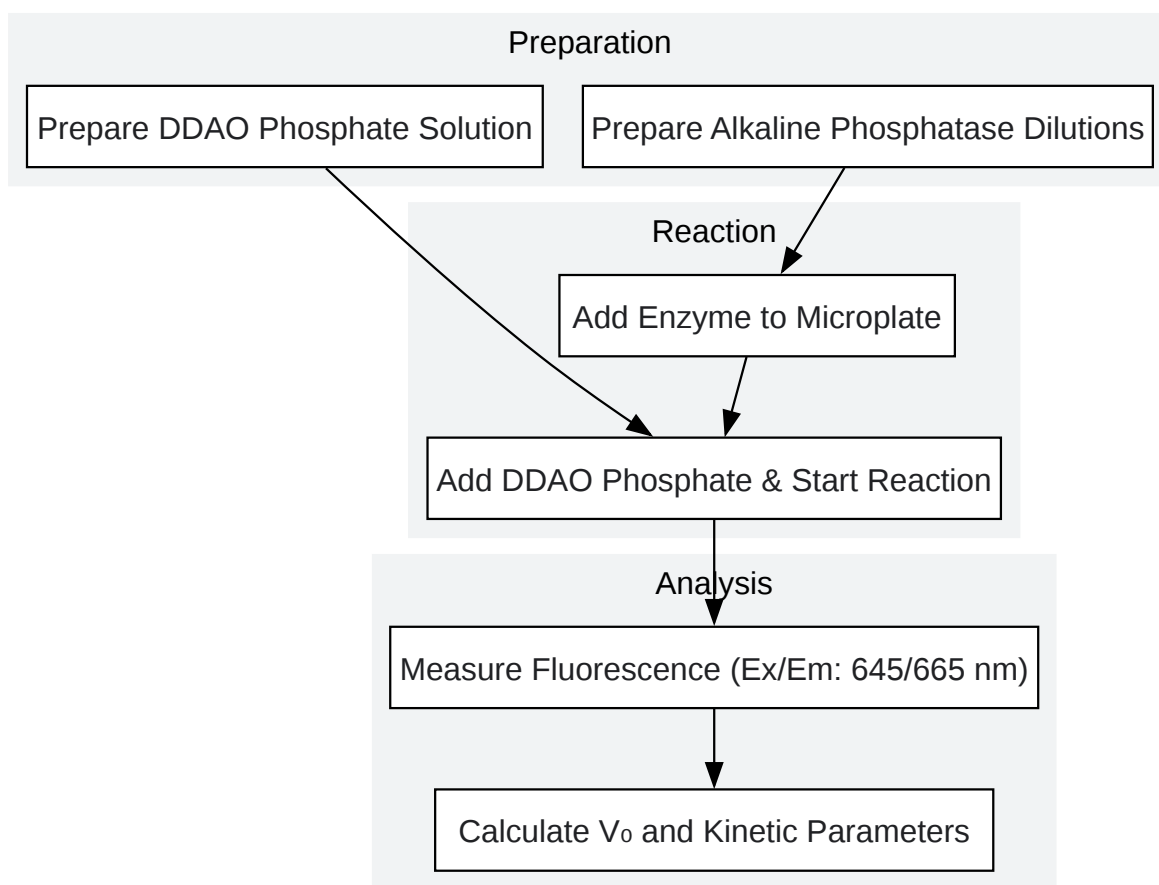
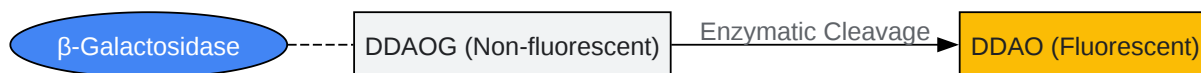
DDAO-based substrates offer several advantages, including high water solubility, a low Michaelis constant (K_m), and a high turnover rate, which are beneficial for sensitive and efficient enzyme analysis.^[4] The fluorescent signal of **DDAO** is in the far-red spectrum (excitation ~645 nm, emission ~665 nm), which minimizes interference from autofluorescence often present in biological samples.^{[3][4]}

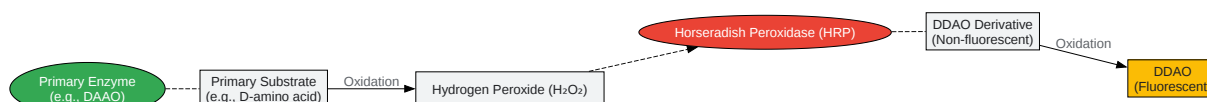
These application notes provide detailed protocols for the use of **DDAO**-based substrates in the quantitative analysis of various enzymes, including β -galactosidase, alkaline phosphatase, and enzymes that produce hydrogen peroxide via coupled assays with horseradish peroxidase (HRP).

Assay for β -Galactosidase Activity using DDAOG

The substrate 9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) β -D-galactopyranoside (**DDAOG**) is cleaved by β -galactosidase to produce the fluorescent **DDAO**.^{[5][6]} The intensity of the fluorescent signal is directly proportional to the β -galactosidase activity and can be used for quantitative analysis.

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